molecular formula C28H25N3O7S B15040671 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

Cat. No.: B15040671
M. Wt: 547.6 g/mol
InChI Key: BNJIJDBYYNSOOH-UHFFFAOYSA-N
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Description

4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is a complex organic compound that features a benzodioxole moiety, an ethoxyphenyl group, and a thiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzodioxole moiety through cyclization reactions.
  • Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
  • Construction of the thiazinan ring through condensation reactions.
  • Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the imino group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

    Drug Development: Due to its complex structure, the compound could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
  • 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

Uniqueness

The uniqueness of 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H25N3O7S

Molecular Weight

547.6 g/mol

IUPAC Name

4-[[3-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C28H25N3O7S/c1-2-36-21-10-8-20(9-11-21)30-28-31(15-17-3-12-22-23(13-17)38-16-37-22)25(32)14-24(39-28)26(33)29-19-6-4-18(5-7-19)27(34)35/h3-13,24H,2,14-16H2,1H3,(H,29,33)(H,34,35)

InChI Key

BNJIJDBYYNSOOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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